molecular formula C19H21NO2 B14724328 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one CAS No. 5509-82-0

3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one

Cat. No.: B14724328
CAS No.: 5509-82-0
M. Wt: 295.4 g/mol
InChI Key: PSONCHPWSNITBC-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one typically involves the reaction of morpholine with a suitable diphenylpropanone precursor. One common method involves the Michael addition of morpholine to an α,β-unsaturated ketone, followed by subsequent cyclization and purification steps . The reaction conditions often require a solvent such as dichloromethane or acetone, and the reaction is typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives with different functional groups .

Scientific Research Applications

3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the diphenylpropanone backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is unique due to its combination of a morpholine ring and a diphenylpropanone backbone, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in binding to various molecular targets, making it valuable in both research and industrial applications .

Properties

CAS No.

5509-82-0

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-morpholin-4-yl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H21NO2/c21-19(17-9-5-2-6-10-17)15-18(16-7-3-1-4-8-16)20-11-13-22-14-12-20/h1-10,18H,11-15H2

InChI Key

PSONCHPWSNITBC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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